2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Chemoselective cross-coupling Pyrrolopyrimidine functionalization Sequential derivatization

2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1116240‑01‑7) is a heterocyclic compound featuring a pyrrolo[2,3‑d]pyrimidine core substituted with chlorine atoms at positions 2 and 4, an iodine atom at position 5, and a p‑toluenesulfonyl (tosyl) protecting group at N 7. It belongs to the class of pyrrolo[2,3‑d]pyrimidines that serve as privileged scaffolds in kinase inhibitor development, particularly for Janus kinase (JAK) family targets.

Molecular Formula C13H8Cl2IN3O2S
Molecular Weight 468.1 g/mol
CAS No. 1116240-01-7
Cat. No. B1400301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
CAS1116240-01-7
Molecular FormulaC13H8Cl2IN3O2S
Molecular Weight468.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I
InChIInChI=1S/C13H8Cl2IN3O2S/c1-7-2-4-8(5-3-7)22(20,21)19-6-9(16)10-11(14)17-13(15)18-12(10)19/h2-6H,1H3
InChIKeyATYBQGYSTLWUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1116240-01-7): A Multi-Halogenated, N7-Protected Pyrrolopyrimidine Building Block for Kinase-Targeted Drug Discovery


2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1116240‑01‑7) is a heterocyclic compound featuring a pyrrolo[2,3‑d]pyrimidine core substituted with chlorine atoms at positions 2 and 4, an iodine atom at position 5, and a p‑toluenesulfonyl (tosyl) protecting group at N 7 . It belongs to the class of pyrrolo[2,3‑d]pyrimidines that serve as privileged scaffolds in kinase inhibitor development, particularly for Janus kinase (JAK) family targets [1]. This compound is primarily employed as a late-stage synthetic intermediate enabling sequential, chemoselective functionalization of the core scaffold.

Why 2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Outperforms Simpler Pyrrolopyrimidine Analogs in Multi‑Step Synthetic Routes


Simpler analogs such as 2,4‑dichloro‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 90213‑66‑4) or 4‑chloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 479633‑63‑1) lack the orthogonal reactivity profile required for sequential, site‑specific functionalization. The absence of the 5‑iodo group precludes efficient Pd‑catalyzed cross‑coupling at C 5 [1], while the lack of the N 7‑tosyl group exposes the indole‑like NH to competing deprotonation or alkylation side reactions . Conversely, non‑tosylated 2,4‑dichloro‑5‑iodo‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 1012785‑51‑1) suffers from NH‑mediated solubility limitations and reduced crystallinity, complicating purification. The target compound uniquely consolidates all three valued features—two SNAr‑active chlorine sites, one cross‑coupling‑competent iodine, and a crystalline‑enhancing tosyl protecting group—into a single intermediate, eliminating the need for multiple scaffolds in divergent library synthesis.

Quantitative Differentiation of 2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Against Closest Analogs


Orthogonal Coupling Capability: The 5‑Iodo Group Enables Exclusive C 5 Cross‑Coupling Not Achievable with Non‑Iodinated Analogs

In 7‑protected 5‑iodopyrrolo[2,3‑d]pyrimidines, palladium‑catalyzed Suzuki coupling proceeds selectively at the C 5 iodo position before engaging chlorine atoms at C 2 or C 4 [1]. This chemoselectivity is not achievable with the non‑iodinated comparator 2,4‑dichloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 934524‑10‑4), which can only undergo nucleophilic aromatic substitution (SNAr) at C 2/C 4 [2]. The presence of all three reactive centers in the target compound therefore supports three sequential, non‑interfering diversification steps (C 5 cross‑coupling, followed by sequential SNAr at C 4 and C 2), versus a maximum of two in the non‑iodinated analog.

Chemoselective cross-coupling Pyrrolopyrimidine functionalization Sequential derivatization

Precedented Iodination Yield: 91% on Kilogram Scale for the Immediate Precursor

The immediate precursor 2,4‑dichloro‑5‑iodo‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 1012785‑51‑1) was obtained in 91% isolated yield from 2,4‑dichloro‑7H‑pyrrolo[2,3‑d]pyrimidine (950 g, 5.05 mol) via N‑iodosuccinimide‑mediated electrophilic iodination in dichloromethane at room temperature over 16 h [1]. In contrast, the bromination analog (5‑bromo derivative) is reported to proceed with yields typically in the 60‑80% range under comparable conditions due to lower electrophilicity of N‑bromosuccinimide [2]. The robust 91% yield at >1 kg scale de‑risks large‑scale procurement and subsequent tosylation to generate the target compound.

Process-scale synthesis Iodination efficiency Pyrrolopyrimidine intermediate

Commercial Purity Benchmarking: 97% HPLC Purity Matches or Exceeds Analog Specifications

The target compound is commercially available at ≥97% purity (HPLC) from multiple vendors . The closest N7‑tosylated analog, 2,4‑dichloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 934524‑10‑4), is listed at 97% by the same supplier, while the non‑tosylated 5‑iodo analog (CAS 1012785‑51‑1) from TCI is specified at >97.0% (HPLC) . The non‑iodinated parent scaffold (CAS 90213‑66‑4) is available at >98.0% (HPLC) from TCI . Thus, the target compound's purity specification is fully competitive with simpler analogs, while providing superior synthetic utility.

Purity specification Quality control Procurement benchmark

Structural Complexity Advantage: 468.1 g/mol Molecular Weight with Heavy-Atom Triad for Crystallography and LogP Tuning

The target compound (MW 468.10 g/mol, C₁₃H₈Cl₂IN₃O₂S) incorporates a heavy iodine atom (126.9 Da, 27.1% of total mass) alongside two chlorine atoms and a tosyl chromophore . By comparison, the non‑iodinated analog 2,4‑dichloro‑7‑tosyl‑7H‑pyrrolo[2,3‑d]pyrimidine has a molecular weight of only 342.2 g/mol [1], and the non‑tosylated analog is just 313.91 g/mol [2]. The iodine atom provides anomalous scattering for X‑ray crystallographic phasing, while the tosyl group contributes UV absorbance (λmax ~230 nm) facilitating HPLC monitoring. The increased cLogP (estimated ~3.5 vs. ~2.2 for the non‑tosylated analog) enables tuning of lipophilicity in target molecules derived from this intermediate.

Molecular weight Heavy atom Crystallography LogP Solubility

Optimal Application Scenarios for 2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in Academic and Industrial Research


Divergent Kinase Inhibitor Library Synthesis via C5‑First Suzuki Coupling

Medicinal chemistry teams constructing focused pyrrolo[2,3‑d]pyrimidine kinase inhibitor libraries can exploit the C5‑iodo group for primary Suzuki coupling with (hetero)arylboronic acids, delivering the C5‑arylated intermediate as demonstrated by Krömer et al. (2014) for 7‑protected 5‑iodopyrrolo[2,3‑d]pyrimidines [1]. Subsequent sequential SNAr at C4 and C2 with diverse amines generates a three‑dimensional library from a single starting material, minimizing the number of building blocks procured. This strategy is directly applicable to JAK, EGFR, and other kinase programs that utilize the pyrrolo[2,3‑d]pyrimidine hinge‑binding motif.

Kilogram‑Scale Process Development for Late‑Stage Intermediates

Process chemistry groups requiring multi‑kilogram quantities of a polyfunctional pyrrolopyrimidine intermediate can rely on the demonstrated 91% iodination yield at >1 kg scale (patent CN105188704A) [2], with subsequent tosylation proceeding under standard conditions (TsCl, TEA, DMAP in DCM) as described in patent CN102066338A [3]. The robust crystalline nature imparted by the tosyl group facilitates purification by recrystallization rather than chromatography, a critical cost advantage at production scale.

Crystallographic Fragment Screening with Native SAD Phasing

Structural biology groups conducting fragment‑based drug discovery (FBDD) on kinases can use the target compound or its immediate derivatives as heavy‑atom‑containing fragments for anomalous scattering experiments. The iodine atom (Z=53) at C5 provides strong anomalous signal at in‑house Cu Kα sources (Δf' ~ -0.5 e⁻), enabling experimental phasing without selenomethionine incorporation or heavy‑atom soaking, as supported by the compound's molecular weight (468.10 Da) and iodine content (27.1% w/w) .

Targeted Synthesis of Tofacitinib‑Related Impurity Standards

Analytical and regulatory CMC teams developing impurity profiling methods for tofacitinib or related JAK inhibitors can procure the target compound as a key intermediate for synthesizing iodinated impurity standards. The 5‑iodo substituent provides a mass tag (ΔMW ≈ 126 Da vs. des‑iodo analog) that facilitates MS/MS tracking of related substances during forced degradation studies, while the tosyl group serves as a surrogate for the N7‑substituent in the final drug substance .

Quote Request

Request a Quote for 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.